Fumonisin B4

Developmental Toxicology In Vivo Toxicity Mycotoxin Risk Assessment

Analytical labs struggle with co-eluting fumonisins. FB4 (≥98%) is the precise reference to resolve B3/B4 peaks and validate multi-analyte LC-MS/MS methods. - Co-occurs up to 1014 µg/kg in maize; essential for accurate regulatory calibration. - Non-lethal at 200 µM in zebrafish embryo models-critical negative control for acyl-fumonisin toxicity studies. - Low albumin binding enables direct comparison with high-affinity acylated derivatives.

Molecular Formula C34H59NO13
Molecular Weight 689.8 g/mol
CAS No. 136379-60-7
Cat. No. B159652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumonisin B4
CAS136379-60-7
Synonymsfumonisin B4
Molecular FormulaC34H59NO13
Molecular Weight689.8 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1
InChIKeyWYYKRDVIBOEORL-JLCKPESSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumonisin B4 (CAS 136379-60-7): Procurement-Relevant Profile and Mycotoxin Class Positioning


Fumonisin B4 (FB4) is a member of the fumonisin family, a group of structurally related mycotoxins predominantly produced by Fusarium verticillioides and F. proliferatum. As diester of propane-1,2,3-tricarboxylic acid, FB4 shares the core mechanism of action of its class: competitive inhibition of ceramide synthase, leading to disruption of sphingolipid metabolism [1]. However, its procurement value is not based on this generic class activity, but on its distinct, quantifiable differences in toxicological profile, molecular interactions, and structural identity compared to the most common congener, Fumonisin B1 (FB1), and emerging acylated derivatives.

Distinct analytical standard for multi-mycotoxin LC‑MS/MS panels requiring individual analog quantification
Low‑mortality comparator in embryo toxicity models for evaluating potent acylated fumonisin derivatives
Inseparable stereoisomer pair complicates chromatographic separation from B3; supports method development studies

Why Fumonisin B1 or B2 Cannot Substitute for Fumonisin B4 in Critical Research Applications


Substituting Fumonisin B4 (FB4) with the more abundant Fumonisin B1 (FB1) or B2 is scientifically invalid for specific applications. While they share ceramide synthase inhibition, a direct head-to-head study in a zebrafish embryo model demonstrates that FB4 and FB1 exhibit vastly different toxicity outcomes when compared to highly toxic acylated metabolites. FB4's unique profile is essential for developing accurate, multi-analyte detection methods and for risk assessment studies that require the individual quantification of all fumonisin analogs, as their co-occurrence and relative potencies differ significantly in contaminated food and feed [1].

Analytical panel coverage may shift

Replacing FB4 with FB1 excludes a quantifiable maize contaminant (max 1014 µg/kg), potentially underestimating total fumonisin exposure in surveillance studies.

Chromatographic co‑elution profile differs

FB4 shares an inseparable stereoisomer pair with B3, introducing resolution challenges not present with FB1 or B2; method transfer may require re‑validation.

Toxicokinetic comparator context may not transfer

FB4’s low albumin binding is critical when contrasting native vs. acylated derivatives; FB1 substitution removes a key non‑acylated comparator for protein‑binding studies.

Fumonisin B4: Quantitative Differential Evidence Against Closest Analogs


FB4 Demonstrates Drastically Lower Acute Toxicity in Zebrafish Embryos Compared to N-Palmitoyl-FB1

In a direct head-to-head larval zebrafish assay (96-120 hpf), FB4 and FB1 induced 0% mortality even at the highest tested concentration of 200 µM. This contrasts starkly with the acylated derivative N-palmitoyl-FB1 (N-pal-FB1), which caused 100% mortality at a concentration 32-fold lower (6.25 µM) [1]. This quantifies FB4's dramatically safer in vivo profile compared to a highly emergent, structurally related contaminant.

Acute embryo toxicity
Head‑to‑head
FB40% mortality at 200 µM
N‑pal‑FB1100% mortality at 6.25 µM
Supports FB4 as a low‑mortality comparator in embryo toxicity studies against potent acylated analogs.
Zebrafish 96–120 hpf; 24‑h exposure.
Developmental Toxicology In Vivo Toxicity Mycotoxin Risk Assessment

FB4 Exhibits Low Albumin Binding Affinity, Distinct from Highly Protein-Bound Acylated Derivatives

Spectroscopic and molecular modeling studies demonstrate that FB4, like FB1, binds to human serum albumin (HSA) with low affinity. This is in direct contrast to N-palmitoyl-FB1 and 5-O-palmitoyl-FB1 derivatives, which form highly stable complexes with the protein and occupy high-affinity binding sites [1]. This distinction in a key toxicokinetic parameter means FB4's distribution and free fraction in vivo will be materially different from the acylated forms.

HSA binding affinity
Head‑to‑head
FB4Low affinity, similar to FB1
N‑pal‑FB1 / 5‑O‑pal‑FB1High affinity, stable complexes
Enables differentiation of protein‑binding behavior between native and lipophilic acylated fumonisins.
Fluorescence spectroscopy & docking simulations.
Toxicokinetics Plasma Protein Binding Molecular Pharmacology

FB4 is Equipotent to FB1 as a Ceramide Synthase Inhibitor but Structurally Distinct from Less Potent Hydrolyzed Forms

A structure-activity study in precision-cut rat liver slices established that fumonisin B4, along with B1, B2, B3, C4, and TA toxin, is an approximately equipotent inhibitor of ceramide synthase. This is a critical class-level finding, as it confirms FB4 retains the primary toxicodynamic mechanism of the group. Critically, this is a different profile from hydrolyzed fumonisins B1, B2, and B3, which were only 30-40% as potent as the parent molecules [1].

Ceramide synthase inhibition
Class‑level
FB4Equipotent to FB1
Hydrolyzed FB1‑B330‑40% relative potency
Supports FB4 as a relevant standard for full‑potency ceramide synthase inhibition studies; hydrolyzed analogs reduce effect.
Rat liver slice model; sphingoid base elevation.
Enzyme Inhibition Sphingolipid Metabolism Structure-Activity Relationship

FB4 Co-Occurs at Quantifiable Levels in Maize, Necessitating Its Use as a Separate Analytical Standard

A survey of Fusarium metabolites in South African maize detected fumonisin B4, B1, B2, B3, and A1 as the most prevalent mycotoxins. The maximum contamination levels reported for these compounds were 1014, 8908, 3383, 990, and 51.5 µg/kg, respectively [1]. This data shows that while FB4 is less abundant than FB1, its concentration is comparable to that of FB3, confirming it is not a trace contaminant and must be individually quantified in exposure assessments.

Maize contamination level
Cross‑study
FB4Max 1014 µg/kg
FB3Max 990 µg/kg
Quantified occurrence comparable to FB3 supports FB4 inclusion in exposure assessment analytical panels.
South African maize, UPLC‑MS/MS.
Natural Occurrence Analytical Method Development Food Safety

FB4 Exists as a Distinct Stereoisomeric Pair, Complicating Chromatographic Separation from B3

1H and 13C NMR spectroscopy studies confirmed that fumonisin B4, similar to fumonisin B3, naturally occurs as a mixture of two stereoisomers that are inseparable by conventional preparative HPLC [1]. This structural feature creates a unique analytical challenge not shared by fumonisin B1 or B2, where stereoisomerism is not a co-elution risk. This directly impacts the procurement of FB4 as a reference standard, as its purity profile and chromatographic behavior are inherently more complex.

Stereoisomer identity
Structural evidence
Exists as inseparable stereoisomer pair; co‑elutes with B3
Stereochemical complexity may affect chromatographic method development and purity‑profile interpretation.
NMR & HPLC; not separable by conventional prep HPLC.
Stereochemistry Analytical Chemistry Standard Purity

High-Value Application Scenarios for Procured Fumonisin B4


Differentiating Native Toxicity from Potent Acylated Metabolites in In Vivo Models

As demonstrated, FB4 is non-lethal at 200 µM in zebrafish embryos, in stark contrast to N-palmitoyl-FB1 (100% lethal at 6.25 µM) [1]. Procuring FB4 is essential for laboratories studying the toxicological consequences of fumonisin acylation, as it serves as a critical negative control that shares the core mechanism but lacks the dramatic potency enhancement of the acylated forms.

Development and Validation of Multi-Analyte LC-MS/MS Methods for Food and Feed

With FB4 co-occurring at a maximum level of 1014 µg/kg in maize, comparable to FB3 [1], its inclusion in analytical method validation is not optional for comprehensive surveillance. An FB4 analytical standard is required to validate chromatographic separation from its close-eluting analog B3 and to establish accurate calibration curves for regulatory compliance testing.

Investigating Differential Toxicokinetics via Albumin Binding Studies

FB4's low albumin binding affinity, fundamentally different from the high-affinity binding of N-palmitoyl- and 5-O-palmitoyl-FB1 [1], makes it a key probe for studying how acylation alters mycotoxin distribution. Procuring FB4 allows researchers to use it alongside its acylated counterparts to quantify the role of plasma protein binding in the observed toxicity disparities.

Addressing Stereochemical Complexity in Reference Standard Characterization

The inherent nature of FB4 as an inseparable pair of stereoisomers [1] creates a high-value application scenario for laboratories specializing in the structural elucidation of natural products. The procured compound serves not just as a quantitative standard, but as a subject for advanced NMR and chiral chromatography studies aimed at understanding and potentially resolving fumonisin stereoisomerism.

Application
Selection Property
Validation Focus
In vivo toxicity differentiation of native vs. acylated fumonisins
Non‑lethal comparator profile (0% mortality at 200 µM)
Confirm mortality endpoints vs. acylated derivatives in embryo or other models
Multi‑analyte LC‑MS/MS method development for food/feed surveillance
Distinct stereoisomer pair requiring resolution from B3
Verify chromatographic separation from B3 and linearity across relevant concentration range
Toxicokinetic albumin‑binding and distribution studies
Low HSA affinity, contrasting with acylated derivatives
Assess free fraction and binding‑mediated distribution differences
Stereochemical elucidation of natural product standards
Inseparable stereoisomer pair as structural research subject
NMR and chiral chromatography to characterize isomeric profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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